molecular formula C23H40N4O4 B15148856 N'~1~,N'~9~-bis(cyclohexylcarbonyl)nonanedihydrazide

N'~1~,N'~9~-bis(cyclohexylcarbonyl)nonanedihydrazide

Cat. No.: B15148856
M. Wt: 436.6 g/mol
InChI Key: RFWLQQATBNWQMG-UHFFFAOYSA-N
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Description

N'~1~,N'~9~-Bis(cyclohexylcarbonyl)nonanedihydrazide is a bis-acyl hydrazide derivative featuring two cyclohexylcarbonyl groups attached to a nonanedihydrazide backbone. The cyclohexylcarbonyl substituents introduce steric bulk and hydrophobicity, which may enhance adsorption properties on metallic surfaces or influence interactions in biological systems .

These analogs provide a foundation for inferring the physicochemical and functional characteristics of this compound.

Properties

Molecular Formula

C23H40N4O4

Molecular Weight

436.6 g/mol

IUPAC Name

1-N',9-N'-bis(cyclohexanecarbonyl)nonanedihydrazide

InChI

InChI=1S/C23H40N4O4/c28-20(24-26-22(30)18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(29)25-27-23(31)19-14-8-5-9-15-19/h18-19H,1-17H2,(H,24,28)(H,25,29)(H,26,30)(H,27,31)

InChI Key

RFWLQQATBNWQMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Nonanedihydrazide: The parent compound exhibits exceptional corrosion inhibition (98.3% efficiency at 0.5 mM in 1 M HCl) due to electron-donating amino and carbonyl groups, which adsorb onto mild steel surfaces via Langmuir isotherm .

Bis(2-nitrophenyl) Derivative : Found in Piper crocatum extracts, this analog demonstrates antioxidant activity, likely due to nitro groups enhancing radical scavenging .

Impact of Substituents on Properties

  • Hydrophobicity : Cyclohexylcarbonyl groups increase hydrophobicity compared to nitro or biphenylyloxyacetyl substituents. This may improve adsorption on metallic surfaces in aqueous corrosive environments or enhance membrane permeability in biological systems.
  • Electronic Effects : The electron-withdrawing nature of nitro groups (in the 2-nitrophenyl analog) contrasts with the electron-donating cyclohexylcarbonyl moieties, affecting redox behavior and corrosion inhibition mechanisms .

Corrosion Inhibition Performance

Nonanedihydrazide derivatives outperform traditional inhibitors like triazoles (Table 1 in ). For example:

  • At 0.5 mM, nonanedihydrazide achieves 98.3% inhibition efficiency at 303 K, surpassing benzotriazole (85–90% efficiency).
  • Temperature sensitivity: Efficiency drops to 73.5% at 333 K due to desorption from the metal surface .

Theoretical studies suggest that substituents with high electron density (e.g., carbonyl groups) enhance adsorption by coordinating with iron d-orbitals. Cyclohexylcarbonyl groups in the target compound may further stabilize adsorption via hydrophobic interactions .

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